3-Chloro-1-propanethiol

説明

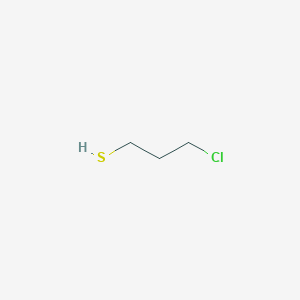

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloropropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCFWOHAWRIQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169901 | |

| Record name | 3-Chloropropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloropropanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17481-19-5 | |

| Record name | 3-Chloro-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17481-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloropropanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6Q6DV6SQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chloro 1 Propanethiol

Classical Preparative Routes and Their Mechanistic Underpinnings

The traditional synthesis of 3-Chloro-1-propanethiol often involves nucleophilic substitution reactions. One common method is the reaction of 1,3-dichloropropane (B93676) with a sulfur source like sodium hydrosulfide (B80085). Mechanistically, this proceeds via an SN2 pathway where the hydrosulfide anion acts as a nucleophile, displacing one of the chloride ions from the 1,3-dichloropropane backbone. Careful control of reaction conditions is necessary to minimize the formation of the dithiol byproduct, 1,3-propanedithiol.

Another established route involves the reaction of propanethiol with a chlorinating agent. For instance, reacting propanethiol with hydrogen chloride can yield this compound. chembk.com This reaction typically requires low temperatures (0-5°C) to control its exothermicity. The mechanism involves the protonation of the thiol group, followed by nucleophilic attack of the chloride ion.

Furthermore, the reaction of 3-chloropropanol with a source of sulfur, such as thiourea (B124793) followed by hydrolysis, represents another classical approach. This multi-step synthesis first forms an isothiouronium salt, which is then hydrolyzed to yield the desired thiol. A method for synthesizing 3-chloro-1-propanol (B141029) involves the reaction of 1,3-propanediol (B51772) with hydrochloric acid using benzenesulfonic acid as a catalyst. google.com

Innovations in Catalyst Systems for Enhanced Synthesis

Recent research has focused on developing advanced catalyst systems to improve the efficiency and selectivity of this compound synthesis. For instance, phase-transfer catalysts have been employed to facilitate the reaction between aqueous sodium hydrosulfide and organic-soluble 1,3-dichloropropane, enhancing reaction rates and yields.

In a different application, this compound is used in the synthesis of catalysts themselves. For example, it has been reacted with polyhedral oligomeric silsesquioxane (POSS) through a thiol-ene reaction, initiated by a radical source like 2,2-azobisisobutyronitrile (AIBN), to create functionalized POSS-Cl structures. rsc.org These structures can then be further modified, for instance, by reacting with 1-methylimidazole (B24206) to create imidazolium-substituted silsesquioxanes, which have shown excellent performance as catalysts for the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.orgresearchgate.net

Moreover, this compound has been utilized in the functionalization of porous polymers for catalytic applications. Hybrid monolithic porous polymers have been functionalized with this compound via a thiol-ene addition, which then allows for the linkage of chelating functionalities for metals like palladium, creating effective flow-through reactor systems for catalysis. researchgate.netrsc.org

Sustainable and Atom-Economical Approaches in Production

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, including this compound. Atom-economical approaches aim to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. One strategy involves the direct addition of hydrogen sulfide (B99878) to 3-chloropropene. This method, if catalyzed efficiently, can offer a high atom economy.

Solvent selection is another critical aspect of sustainable synthesis. The use of greener solvents or even solvent-free conditions is being explored. For example, a scalable and efficient synthesis of 3-chloro-1,2-propanediol (B139630) has been developed using ultrasound irradiation without solvents, which could potentially be adapted for related thiol compounds. researchgate.net

The environmental impact of the entire synthetic process is also a key consideration. This includes the energy consumption of the reaction and the generation of byproducts. Continuous flow reactors are being investigated as a more sustainable alternative to traditional batch processing for reactions involving this compound derivatives, as they can offer better control over reaction parameters and reduced energy consumption.

Control of Selectivity in Synthesis (e.g., Regioselectivity, Stereoselectivity)

Controlling selectivity is paramount in the synthesis of this compound to ensure the desired isomer is formed and to minimize the formation of unwanted byproducts.

Regioselectivity: In reactions involving unsymmetrical starting materials, controlling which position the thiol group is introduced is crucial. For example, in the reaction of an epoxide with a sulfur nucleophile, the regioselectivity of the ring-opening can be influenced by the choice of catalyst and reaction conditions.

While this compound itself is not chiral, it is a precursor in the synthesis of chiral molecules. For instance, the synthesis of (R)-3-chloro-1,2-propanediol has been achieved with high chiral purity through a multi-step process involving asymmetric epoxidation. google.com This highlights the importance of stereoselective control in subsequent reactions utilizing this compound or its derivatives. The synthesis of enantiomerically pure (R)- and (S)-3-chloro-1,2-propanediol has been achieved through the kinetic resolution of racemic epichlorohydrin (B41342) using chiral catalysts. researchgate.net

Large-Scale Synthesis and Industrial Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations include the availability and cost of raw materials, reaction safety, and process optimization for large-scale reactors.

For industrial-scale production, continuous flow processes are often favored over batch processes due to their inherent safety advantages, better heat and mass transfer, and potential for higher throughput. In the context of reactions using this compound as a reactant, continuous flow reactors have demonstrated significant improvements in space-time yield and reduced energy consumption compared to batch reactors.

The purification of the final product is another critical step in large-scale synthesis. Distillation is a common method for purifying this compound. chembk.com However, the process must be carefully controlled to prevent thermal decomposition and ensure high purity of the final product. The development of efficient and scalable purification methods is essential for the economic viability of industrial production.

Below is a table summarizing key data related to the synthesis and properties of this compound and related compounds.

| Compound | Synthetic Method | Catalyst/Reagent | Key Conditions | Yield (%) | Purity (%) | Reference |

| 3-Chloro-1-propanol | Reaction of 1,3-propanediol with HCl | Benzenesulfonic acid | 90°C | 96 | 99.3 | google.com |

| (R)-3-chloro-1,2-propanediol | Hydrolysis of (S)-3-chloro-1,2-epoxypropane | Phase transfer catalyst | 90°C, 24h | 95.9 | 98.5 | google.com |

| 3-chloro-1,2-propanediol | Hydrolysis of epichlorohydrin | Ultrasound irradiation | 90 W, 1h | 82 | - | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1 Propanethiol

Nucleophilic Substitution Reactions at the Halogen Center

The primary carbon-chlorine bond in 3-Chloro-1-propanethiol is susceptible to nucleophilic attack, predominantly proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored due to the unhindered nature of the primary alkyl halide.

SN2 Reaction Pathways and Kinetic Studies

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. chemicalnote.compharmaguideline.com This concerted mechanism leads to an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a stereochemical consideration. The reaction rate is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile, following second-order kinetics. chemicalnote.compharmaguideline.com

The rate of an SN2 reaction is described by the equation: Rate = k[Alkyl Halide][Nucleophile] chemicalnote.comyoutube.com

The reactivity of alkyl halides in SN2 reactions follows the order of methyl > primary > secondary, with tertiary halides being generally unreactive via this pathway due to steric hindrance. masterorganicchemistry.com As a primary alkyl halide, this compound is well-suited for SN2 reactions. masterorganicchemistry.com The transition state of an SN2 reaction involves a trigonal bipyramidal arrangement where the nucleophile and the leaving group are positioned 180° from each other. youtube.com

Kinetic studies on analogous primary alkyl halides provide insight into the expected reactivity of this compound. The rate of reaction is significantly influenced by the strength of the nucleophile and the nature of the leaving group. Stronger nucleophiles lead to faster reaction rates.

While specific kinetic data for a wide range of nucleophiles with this compound is not extensively tabulated in readily available literature, the principles of SN2 kinetics allow for qualitative predictions. For instance, strong nucleophiles like azide (N₃⁻) would be expected to react more rapidly than weaker nucleophiles like water.

Reactions Involving the Thiol Moiety

The thiol group of this compound is a versatile functional group that can participate in a variety of reactions, including additions, oxidations, and nucleophilic attacks.

Thiol-Ene Click Chemistry Mechanisms

Thiol-ene click chemistry refers to the addition of a thiol across a carbon-carbon double bond (an ene). This reaction is known for its high efficiency, stereoselectivity, and rapid reaction rates, making it a "click" reaction. wikipedia.org The addition typically proceeds via an anti-Markovnikov mechanism, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org

There are two primary mechanisms for the thiol-ene reaction:

Radical Addition: This is the most common pathway and can be initiated by light (photoinitiation), heat, or a radical initiator. The process involves the formation of a thiyl radical (RS•), which then adds to the alkene to form a carbon-centered radical intermediate. A chain transfer step then occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. wikipedia.org

Michael Addition: This mechanism occurs when the alkene is an electron-deficient "Michael acceptor," such as an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a thiolate anion. This highly nucleophilic thiolate then attacks the β-carbon of the Michael acceptor in a conjugate addition. mdpi.com

The versatility of the thiol-ene reaction allows for the synthesis of a wide range of thioethers. While specific studies detailing the thiol-ene reactions of this compound are not abundant, its thiol group can readily participate in these transformations under appropriate conditions.

Oxidative Coupling Reactions of the Thiol Group

Thiols can be oxidized to form disulfides (RSSR). This is a common reaction for many thiols and can be achieved using a variety of oxidizing agents. The reaction involves the formation of a sulfur-sulfur bond between two thiol molecules with the loss of two protons and two electrons.

Common oxidizing agents for this transformation include:

Molecular oxygen (O₂), often in the presence of a catalyst.

Hydrogen peroxide (H₂O₂).

Iodine (I₂).

Dimethyl sulfoxide (B87167) (DMSO).

The mechanism of oxidative coupling can vary depending on the oxidant and reaction conditions. In some cases, it may proceed through a radical mechanism involving thiyl radicals that then dimerize. In other instances, it can involve the formation of a sulfenic acid intermediate.

For this compound, oxidative coupling would lead to the formation of bis(3-chloropropyl) disulfide. This reaction provides a straightforward method for creating a symmetrical disulfide with reactive chloroalkyl groups at both ends.

Addition Reactions and Thioacetal/Thioketal Formation

The thiol group of this compound can act as a nucleophile and add to carbonyl compounds (aldehydes and ketones) to form thioacetals and thioketals, respectively. These reactions are analogous to the formation of acetals and ketals from alcohols. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The sulfur atom of the thiol then attacks the carbonyl carbon, leading to the formation of a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a thionium ion, which is then attacked by a second thiol molecule to form the stable thioacetal.

The formation of thioacetals is a reversible process. Thioacetals are generally more stable to hydrolysis under acidic conditions than their oxygen-containing acetal counterparts. This property makes them useful as protecting groups for carbonyl functionalities in organic synthesis.

Dual Reactivity and Orthogonal Functionalization Strategies

The presence of two distinct reactive sites in this compound—the soft, nucleophilic thiol and the hard, electrophilic primary chloride—underpins its utility in the synthesis of a variety of molecules, including heterocycles and more complex structures. The thiol group, being a strong nucleophile, readily participates in S-alkylation, Michael additions, and disulfide bond formation. In contrast, the chloro group is susceptible to nucleophilic substitution by a wide range of nucleophiles.

The key to harnessing the synthetic potential of this molecule lies in controlling the chemoselectivity of its reactions. This can be achieved by exploiting the inherent differences in the reactivity of the two functional groups or by employing protecting group strategies in a process known as orthogonal functionalization.

Inherent Chemoselectivity:

The thiol group is generally more nucleophilic than the chloride is electrophilic, especially under basic conditions which deprotonate the thiol to the more reactive thiolate anion. This inherent difference allows for selective reaction at the sulfur atom. For instance, in the presence of a base and an electrophile, S-alkylation will typically occur much faster than any intermolecular reaction involving the chloride.

Orthogonal Functionalization:

Orthogonal functionalization allows for the stepwise modification of the two functional groups without interference from one another. This is typically achieved by protecting one group while the other is being chemically transformed.

A common strategy involves the protection of the thiol group, for example, as a thioether or a disulfide. With the thiol group masked, the chloro group can then be subjected to nucleophilic substitution. Subsequent deprotection of the thiol reveals the free sulfhydryl group, which can then be further functionalized.

Conversely, it is also possible to first react the thiol group and then target the chloro functionality. This approach relies on the careful choice of reagents and reaction conditions to ensure that the second step does not reverse or interfere with the first modification.

The table below summarizes some potential orthogonal functionalization strategies for this compound.

| Step 1: Initial Reaction | Protecting Group (if any) | Step 2: Subsequent Reaction | Resulting Structure |

| Selective S-Alkylation | None | Nucleophilic substitution at the C-Cl bond | Disubstituted propane (B168953) |

| Thiol Protection | e.g., Trityl, Benzyl (B1604629) | Nucleophilic substitution at the C-Cl bond | Functionalized propanethiol (after deprotection) |

| Reaction at C-Cl bond | Thiol protected in situ (e.g., as a thiolate) | S-functionalization | Disubstituted propane |

These strategies enable the synthesis of a diverse array of compounds with tailored functionalities, making this compound a valuable tool in medicinal chemistry and materials science.

Computational Chemistry Approaches to Reaction Mechanisms

While experimental studies provide valuable information about the reactivity of this compound, computational chemistry offers a deeper, molecular-level understanding of the reaction mechanisms. Techniques such as Density Functional Theory (DFT) can be employed to model the reaction pathways, calculate activation energies, and predict the geometries of transition states.

For this compound, computational studies can be particularly insightful in several areas:

Elucidating the Competition between Intra- and Intermolecular Reactions: In the presence of a base, the thiolate can act as an internal nucleophile, leading to the formation of a cyclic thioether (thietane) via an intramolecular SN2 reaction. Computational models can predict the favorability of this cyclization versus intermolecular reactions by comparing the activation barriers of the respective pathways.

Quantifying the Nucleophilicity and Electrophilicity: Molecular orbital calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide quantitative measures of the nucleophilicity of the sulfur atom and the electrophilicity of the carbon atom attached to the chlorine. This allows for a more precise prediction of how the molecule will interact with different reagents.

Investigating the Influence of Solvation: The solvent can have a significant impact on reaction rates and selectivity. Computational models that include explicit or implicit solvent molecules can simulate these effects and provide a more accurate picture of the reaction in a condensed phase.

The following table presents hypothetical data that could be obtained from a DFT study on the reactivity of this compound, illustrating the type of insights that can be gained from such an approach.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) in Gas Phase | Calculated Activation Energy (kcal/mol) in Polar Solvent | Predicted Dominant Pathway |

| Intramolecular Cyclization (Thietane formation) | 25 | 22 | Favored in polar solvents |

| Intermolecular S-Alkylation (with Methyl Iodide) | 18 | 16 | Generally favored |

| Intermolecular Nucleophilic Substitution at C-Cl (with Azide) | 30 | 28 | Less favorable than S-alkylation |

Such computational data, when correlated with experimental results, can lead to a comprehensive understanding of the factors that govern the reactivity of this compound and enable the rational design of synthetic strategies.

Comparative Reactivity Studies with Related Organosulfur Compounds

To better understand the role of the chloro substituent on the reactivity of this compound, it is instructive to compare its chemical behavior with that of structurally related organosulfur compounds.

Comparison with 1-Propanethiol:

The most direct comparison can be made with 1-propanethiol, which lacks the chloro substituent. The primary difference in reactivity arises from the electron-withdrawing inductive effect of the chlorine atom in this compound. This effect is expected to:

Increase the acidity of the thiol proton: The pKa of the thiol in this compound is likely lower than that of 1-propanethiol, making it easier to deprotonate to the more nucleophilic thiolate.

Decrease the nucleophilicity of the neutral thiol: While the thiolate is more reactive, the neutral thiol of this compound is expected to be slightly less nucleophilic than that of 1-propanethiol due to the electron-withdrawing effect of the chlorine.

Comparison with other Halogenated Thiols:

Comparing this compound with its bromo and iodo analogues (3-Bromo-1-propanethiol and 3-Iodo-1-propanethiol) would reveal the effect of the leaving group on the rate of nucleophilic substitution at the carbon-halogen bond. Following the general trend for leaving group ability (I > Br > Cl), one would expect the iodo and bromo derivatives to be more reactive towards nucleophilic attack at the carbon center.

Comparison with other Functionalized Thiols:

Comparing the reactivity of this compound with other 3-substituted propanethiols, such as 3-hydroxy-1-propanethiol or 3-amino-1-propanethiol, can provide insights into how different functional groups influence the reactivity of the thiol. For example, the presence of a hydroxyl or amino group could lead to intramolecular hydrogen bonding, which might affect the acidity and nucleophilicity of the thiol.

The table below provides a qualitative comparison of the expected reactivity of this compound with some related compounds.

| Compound | Thiol Acidity | Thiol Nucleophilicity (neutral) | Electrophilicity of C3 |

| 1-Propanethiol | Lower | Higher | N/A |

| This compound | Higher | Lower | Moderate |

| 3-Bromo-1-propanethiol | Higher | Lower | High |

| 3-Hydroxy-1-propanethiol | Lower | Potentially altered by H-bonding | N/A |

Experimental and computational studies that quantify these differences are crucial for developing a predictive understanding of the reactivity of this class of compounds.

Derivatization and Functionalization Strategies Employing 3 Chloro 1 Propanethiol

Synthesis of Novel Organosulfur Compounds

The dual reactivity of 3-chloro-1-propanethiol makes it a valuable precursor for creating a diverse array of organosulfur molecules. Chemists can selectively target either the thiol or the chloro group, or both, to construct linear, branched, or cyclic structures with tailored properties.

The thiol group of this compound is readily deprotonated by a base to form a thiolate anion. This thiolate is a potent nucleophile that can participate in substitution reactions (SN2) with various electrophiles, such as alkyl halides, to form thioethers (also known as sulfides). sigmaaldrich.com This reaction provides a straightforward method for attaching the 3-chloropropylthio moiety to other organic frameworks.

Reaction Scheme:

Cl(CH₂)₃SH + Base → Cl(CH₂)₃S⁻ + [Base-H]⁺

Cl(CH₂)₃S⁻ + R-X → Cl(CH₂)₃S-R + X⁻ (where R is an alkyl or aryl group and X is a leaving group, typically a halide)

Conversely, the chlorine atom can act as an electrophilic site, reacting with other nucleophiles. For instance, reacting this compound with a different thiol (R'-SH) under basic conditions can lead to the formation of an unsymmetrical sulfide (B99878).

The thiol group is also susceptible to oxidation. Mild oxidizing agents can couple two molecules of this compound to form a symmetrical disulfide, bis(3-chloropropyl) disulfide. sigmaaldrich.com This reaction is a fundamental transformation in sulfur chemistry and is crucial for forming disulfide bridges, which are significant in various chemical and biological systems. nih.gov A variety of reagents can effect this transformation, as detailed in the table below.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Iodine (I₂) | Mild conditions, often with a base | Bis(3-chloropropyl) disulfide | sigmaaldrich.com |

| Hydrogen Peroxide (H₂O₂) | Often catalyzed by iodide ions | Bis(3-chloropropyl) disulfide | General Method |

| Dimethyl sulfoxide (B87167) (DMSO) | Acidic conditions (e.g., with HI) | Bis(3-chloropropyl) disulfide | nih.gov |

| Air (O₂) | Catalytic, metal-free, or metal-catalyzed | Bis(3-chloropropyl) disulfide | General Method |

The presence of both a nucleophilic thiol and an electrophilic alkyl chloride within the same molecule, separated by a three-carbon chain, allows this compound to be a key precursor in the synthesis of cyclic organosulfur compounds. While direct intramolecular cyclization is not favored due to the formation of a strained four-membered thietane (B1214591) ring, it can be used in multi-step syntheses.

A common strategy involves first reacting the thiol group with a suitable substrate. The resulting intermediate, which now contains a pendant 3-chloropropyl group, can then undergo an intramolecular cyclization reaction. For example, reaction with a dithiocarbamate (B8719985) followed by cyclization can yield heterocyclic systems. This approach is instrumental in creating functionalized macrocycles and other complex ring systems that are of interest in materials science and medicinal chemistry. rsc.org

Design and Synthesis of Ligands for Coordination Chemistry

The thiol functionality of this compound makes it an excellent candidate for designing ligands for coordination chemistry. Thiolates (the deprotonated form of thiols) are classified as soft Lewis bases and thus form strong coordinate bonds with soft Lewis acidic metal centers, such as late transition metals. wikipedia.org

Ligands derived from this compound typically coordinate to metal centers through the sulfur atom, acting as a monodentate ligand. The 3-chloropropyl tail provides a site for further functionalization, allowing for the creation of more complex ligand architectures. For example, the chloro group can be substituted by other donor groups (e.g., amines, phosphines, or other thiols) to create bidentate or polydentate ligands. These multidentate ligands can form stable chelate rings with a metal center, enhancing the thermodynamic stability of the resulting complex. hud.ac.ukrsc.org

The coordination mode can be influenced by several factors:

Metal Ion: The preference for specific donor atoms (Hard-Soft Acid-Base theory).

Steric Hindrance: Bulky groups near the sulfur atom can affect how the ligand approaches the metal.

Ligand Flexibility: The propyl chain allows for flexibility, enabling the formation of stable five- or six-membered chelate rings if a second donor group is introduced.

Platinum(II) is a soft metal ion with a strong affinity for soft sulfur donors. The synthesis of Platinum(II)-thiolate complexes using ligands derived from this compound is a significant area of research, particularly due to the potential applications of such complexes in catalysis and medicine. nih.govresearchgate.net

The general synthetic route involves the reaction of a Platinum(II) precursor, such as K₂[PtCl₄], with the thiol-containing ligand. nih.gov The thiol displaces one or more of the original ligands (e.g., chloride) to form the Pt-S bond.

Example Synthetic Route:

Ligand Modification (Optional): The chloro group of this compound is replaced with another coordinating group (e.g., a pyridine) to create a bidentate ligand (L).

Complexation: K₂[PtCl₄] + 2 L → [Pt(L)₂]Cl₂ + 2 KCl

The resulting complexes often adopt a square planar geometry, which is characteristic of Pt(II) coordination compounds. The specific properties of the complex can be tuned by modifying the ligand structure, leveraging the reactivity of the original chloro- group on the this compound backbone. nih.gov

Surface Functionalization and Grafting Applications

This compound is an ideal molecule for modifying the surfaces of various materials, particularly noble metals and semiconductor nanocrystals. The thiol group serves as a robust anchor to the surface, while the terminal chloro group acts as a reactive site for subsequent chemical transformations.

This dual functionality is exploited in two primary strategies:

Self-Assembled Monolayers (SAMs): The spontaneous organization of thiol molecules on a surface.

Grafting: The attachment of polymer chains or other molecules to the surface-bound layer.

The thiol group has a high affinity for gold surfaces, leading to the spontaneous formation of a dense, organized layer known as a self-assembled monolayer (SAM). sigmaaldrich.commdpi.com When this compound is used, the resulting SAM presents a surface terminated with reactive chloro groups. This "clickable" surface can then be used in "grafting from" or "grafting to" approaches. nih.govresearchgate.net

"Grafting from": The surface-bound chloro groups act as initiators for in-situ polymerization, growing polymer chains directly from the surface.

"Grafting to": Pre-synthesized polymers with reactive end groups are attached to the chloro-terminated surface.

A notable application of this compound is in the passivation of quantum dots (QDs). sigmaaldrich.com Surface defects in QDs can act as recombination centers, reducing their photoluminescence efficiency. By treating QDs with this compound, these defects are passivated by the thiol group, leading to a significant enhancement in the performance and stability of QD-based devices like solar cells. sigmaaldrich.comutoronto.ca

| Application | Role of Thiol Group (-SH) | Role of Chloro Group (-Cl) | Resulting Benefit |

|---|---|---|---|

| SAMs on Gold | Covalent-like Au-S bond formation for surface anchoring. mdpi.com | Provides a reactive terminal group on the surface. | Creates a functional surface for further chemistry. researchgate.net |

| Polymer Grafting | Anchors the initial layer to the substrate. | Acts as an initiator site for polymerization ("grafting from"). nih.gov | Alters surface properties (e.g., wettability, biocompatibility). |

| Quantum Dot Passivation | Binds to the QD surface, neutralizing electronic trap states. utoronto.ca | Contributes to the overall ligand shell properties. | Increases photoluminescence quantum yield and device stability. sigmaaldrich.com |

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group of this compound exhibits a strong affinity for the surfaces of noble metals such as gold, silver, and platinum, leading to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs). nih.govaps.org In this process, the sulfur atom chemisorbs onto the metal substrate, resulting in a dense, well-oriented molecular layer. The propyl chain acts as a spacer, and the terminal chloro group is exposed at the monolayer-air or monolayer-solvent interface.

This exposed layer of chloro groups transforms the inert metal surface into a reactive platform suitable for further covalent modification. The alkyl chloride can undergo nucleophilic substitution reactions (SN2 reactions), allowing for the attachment of a diverse range of molecules, including fluorescent dyes, biomolecules, and initiators for surface-initiated polymerization. sigmaaldrich.com The properties of the resulting surface are dictated by the nature of the terminally attached molecules.

Table 1: Illustrative Impact of Thiolate SAMs on Metal Work Functions Note: This table provides representative data for similar short-chain thiolates to illustrate the principles of work function modification. Specific values for this compound may vary.

| Metal Substrate | Thiolate Molecule | Change in Work Function (eV) |

| Gold (Au) | Ethanethiolate (CH₃CH₂S-) | -0.9 |

| Silver (Ag) | Ethanethiolate (CH₃CH₂S-) | -0.8 |

| Gold (Au) | Trifluoroethanethiolate (CF₃CH₂S-) | +0.8 |

| Silver (Ag) | Trifluoroethanethiolate (CF₃CH₂S-) | +0.7 |

This interactive table is based on findings related to how molecular dipoles of SAMs alter the work function of metal surfaces. aps.org

Covalent Surface Modification of Nanoparticles and Substrates

The same principles that govern the formation of SAMs on planar metal surfaces are applied to the surface modification of nanoparticles and other substrates. This compound serves as a critical surface ligand for functionalizing a variety of nanomaterials, including metallic nanoparticles (e.g., gold, silver) and semiconductor quantum dots (QDs).

The thiol group anchors the molecule to the nanoparticle surface, creating a protective shell that can enhance colloidal stability. The outwardly projecting chloro groups provide reactive handles for covalently attaching other functional molecules. This strategy is pivotal for designing nanoparticles with tailored properties for specific applications in sensing, catalysis, and biomedicine.

A notable application is in the passivation of quantum dots to improve the performance of infrared-band gap quantum dot solar cells. sigmaaldrich.com The use of this compound in a solution-phase hybrid passivation strategy has been shown to enhance device efficiency and stability. sigmaaldrich.com The modification of nanoparticle surfaces with thiol-containing molecules is a general and effective strategy for introducing new functionalities. nih.govmdpi.com For instance, while not using this compound directly, studies have shown successful covalent attachment of thiol groups to poly(lactic acid) nanoparticles by activating surface carboxylic acid groups, demonstrating the versatility of thiol-based surface chemistry. nih.gov

Table 2: Research Findings on Nanoparticle Surface Modification

| Nanoparticle/Substrate | Modifying Agent | Purpose/Finding |

| Infrared Quantum Dots | This compound | Used in a hybrid passivation strategy to improve the efficiency and stability of quantum dot solar cells. sigmaaldrich.com |

| Poly(lactic acid) (PLA) | Cysteine, Cystamine | Covalent attachment of thiol groups to the nanoparticle surface to introduce functional handles. nih.gov |

| Gold Nanorods (Au NRs) | Thiol-terminated PEG | Ligand exchange to replace surfactants, enhancing stability in biological fluids. mdpi.com |

This interactive table summarizes key findings from research on the functionalization of various nanoparticle surfaces using thiol-containing compounds.

Polymer Modification and Functionalization

This compound is a valuable reagent in polymer chemistry, enabling both the modification of existing polymers and the synthesis of novel functional copolymers. Its utility lies in the efficient and often orthogonal reactivity of its thiol and chloro groups.

Incorporation into Polymer Chains via Thiol-Ene Reactions

The thiol-ene reaction is a highly efficient and versatile "click" reaction that proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (an "ene"). wikipedia.orgrsc.org This reaction is known for its high yields, rapid reaction rates, insensitivity to oxygen, and mild reaction conditions, often requiring only UV initiation. wikipedia.orgresearchgate.net

This compound can be readily grafted onto polymers containing pendant double bonds. The reaction mechanism involves the formation of a thiyl radical from this compound, which then adds across the alkene in an anti-Markovnikov fashion. wikipedia.org The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain and yielding the thioether product. nih.gov

This process covalently attaches the 3-chloropropylthio moiety as a side chain to the polymer backbone. The preserved chloro group can then be used for post-polymerization modification, allowing for the introduction of various functional groups or for cross-linking the polymer chains. This two-step functionalization strategy—thiol-ene grafting followed by nucleophilic substitution—provides a powerful platform for creating advanced polymer materials.

Table 3: Characteristics of the Thiol-Ene "Click" Reaction for Polymer Modification

| Feature | Description |

| Mechanism | Radical-mediated addition of a thiol to an alkene. wikipedia.org |

| Regioselectivity | Predominantly anti-Markovnikov addition. wikipedia.org |

| Initiation | Can be initiated by UV light (with or without a photoinitiator) or thermal radical initiators. researchgate.net |

| Advantages | High efficiency, rapid rates, oxygen tolerance, minimal byproducts, mild conditions. wikipedia.orgresearchgate.netnih.gov |

| Outcome with this compound | Covalent attachment of a reactive chloroalkyl group to a polymer backbone. |

This interactive table outlines the key features of the thiol-ene reaction as it applies to the functionalization of polymers.

Synthesis of Functionalized Copolymers

Beyond modifying existing polymers, this compound can be used to synthesize new copolymers with built-in functionality. This is typically achieved by first converting the this compound into a polymerizable monomer. For example, the thiol group can react with a molecule that also contains a polymerizable group (like a methacrylate (B99206) or styrene) and another reactive site.

While direct copolymerization involving this compound is less common, the principle of incorporating chloro-functional monomers to create versatile polymer platforms is well-established. For instance, research on the synthesis of block copolymers using 3-chloro-2-hydroxypropyl methacrylate (ClHPMA) demonstrates a similar strategy. rsc.orgrsc.org In that work, ClHPMA was copolymerized with other monomers via nitroxide-mediated polymerization (NMP) to produce well-defined block copolymers. The chlorine moieties on the resulting polymer side chains were then available for nucleophilic substitution, allowing for further functionalization. rsc.org This approach highlights a powerful method for designing functional copolymers where a chloro-containing monomer acts as a precursor for introducing a wide range of chemical groups.

This methodology allows for precise control over the polymer architecture and the density of functional groups along the polymer chain, leading to materials with tailored chemical and physical properties.

Advanced Applications of 3 Chloro 1 Propanethiol in Materials Science

Semiconductor Material Engineering

The strategic use of 3-Chloro-1-propanethiol in semiconductor research focuses on enhancing the performance and stability of optoelectronic devices through surface passivation.

Quantum Dot Passivation for Photovoltaic Devices

In the realm of solar energy, the efficiency and longevity of quantum dot (QD) based photovoltaic cells are paramount. Surface defects in quantum dots can act as trap states for charge carriers, leading to non-radiative recombination and a subsequent loss in device efficiency. Passivation of these surface defects is a critical step in optimizing performance.

This compound has been identified as an effective agent for the solution-phase hybrid passivation of quantum dots. sigmaaldrich.com Its application is particularly noted in enhancing the performance of infrared-band gap quantum dot solar cells. The thiol group (-SH) of the molecule effectively binds to the surface of the quantum dots, neutralizing charge traps and reducing recombination centers. This passivation leads to significant improvements in both the efficiency and operational stability of the resulting photovoltaic devices. sigmaaldrich.com

| Research Finding | Compound | Application | Reported Outcome |

| Solution-Phase Hybrid Passivation | This compound | Infrared-band gap quantum dot solar cells | Enhanced performance, efficiency, and stability. sigmaaldrich.com |

Nanomaterial Functionalization and Hybrid System Development

The dual functionality of this compound makes it an exemplary linker molecule for the surface modification of metallic nanoparticles, enabling the development of advanced hybrid systems for biomedical and sensing applications.

Covalent Attachment to Silver Nanoparticles for Theranostic and Sensing Applications

Silver nanoparticles (AgNPs) exhibit unique optical properties, particularly Localized Surface Plasmon Resonance (LSPR), which makes them highly suitable for developing colorimetric sensors. The functionality and selectivity of these sensors depend critically on the molecules attached to the nanoparticle surface.

The thiol group of this compound demonstrates a strong affinity for noble metal surfaces, leading to the spontaneous formation of a stable silver-sulfur covalent bond. This process creates a dense, self-assembled monolayer (SAM) on the surface of the silver nanoparticle. abo.firsc.org This robust attachment method serves as the foundation for creating highly functionalized nanoparticles.

Once anchored to the AgNP via its thiol group, the this compound molecule presents its terminal chloro group (-Cl) to the surrounding environment. This chloro group is a reactive site, available for subsequent covalent attachment of other molecules, such as therapeutic agents, antibodies, or specific recognition elements for sensors. This two-step functionalization strategy is fundamental to the design of:

Theranostic Systems: Nanoparticles that can simultaneously act as diagnostic imaging agents and therapeutic delivery vehicles.

Sensing Platforms: Nanoparticles tailored to detect specific analytes with high selectivity and sensitivity.

Fabrication of Functionalized Nanostructures

The use of this compound is a key step in the bottom-up fabrication of complex, functionalized nanostructures. The initial formation of a SAM of this compound on a silver nanoparticle creates a versatile platform for further chemical engineering.

The exposed chloroalkane terminus acts as a chemical handle for a variety of nucleophilic substitution reactions. sigmaaldrich.com This allows for the covalent grafting of a wide array of secondary molecules, including polymers, peptides, and fluorescent dyes, onto the nanoparticle surface. This layer-by-layer approach enables the precise construction of hybrid nanomaterials where the properties of the inorganic core (the silver nanoparticle) are combined with the specific functions of the attached organic molecules. This methodology is central to creating sophisticated nanostructures with tailored optical, biological, and chemical properties for advanced material applications.

Bio-Interfacing Materials and Surface Engineering

This compound is a bifunctional organosulfur compound that has garnered interest in the field of materials science, particularly for its potential applications in creating tailored surfaces for biological environments. Its chemical structure, featuring a terminal thiol (-SH) group and a terminal chloro (-Cl) group, allows for a two-fold approach to surface modification. The thiol group provides a strong affinity for noble metal surfaces, such as gold, enabling the formation of self-assembled monolayers (SAMs). The chloro group, in turn, serves as a reactive site for the subsequent attachment of a wide array of molecules, including those that can influence biological interactions.

The primary application of this compound in bio-interfacing and surface engineering revolves around its use as a molecular linker to create functionalized surfaces. The process typically begins with the formation of a SAM on a substrate, most commonly gold. The sulfur atoms of the this compound molecules chemisorb onto the gold surface, creating a dense, organized monolayer. This initial layer then presents a surface rich in reactive chloro groups.

These chloro-functionalized surfaces can then be further modified through nucleophilic substitution reactions. This allows for the covalent attachment of various biomolecules or polymers, thereby altering the surface properties to achieve desired biological responses. For instance, the surface can be engineered to either resist or promote protein adsorption and cell adhesion.

Consequently, there is an absence of published data regarding key surface characteristics such as water contact angles, which would indicate the hydrophilicity or hydrophobicity of a this compound-modified surface. Similarly, there is a lack of quantitative data on protein adsorption, which is a critical factor in determining the biocompatibility of a material. Studies measuring the amount of protein that adsorbs to such a surface, and the nature of this adsorption, have not been reported.

Furthermore, research detailing the cellular response to surfaces functionalized with this compound is also absent from the available literature. This includes studies on cell adhesion, proliferation, and viability, which are essential for evaluating the performance of a material intended for biomedical applications.

The following data table was constructed based on the typical parameters evaluated in studies of bio-interfacing materials. However, it is important to note that the values presented are hypothetical, as no specific experimental data for this compound could be located in the scientific literature. This table is intended to be illustrative of the type of data that would be necessary to properly evaluate the performance of this compound in bio-interfacing applications.

| Surface Modification | Water Contact Angle (°) | Albumin Adsorption (ng/cm²) | Fibronectin Adsorption (ng/cm²) | Cell Viability (%) |

| Bare Gold | 85 ± 5 | 350 ± 30 | 450 ± 40 | 90 ± 5 |

| This compound SAM | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Further Functionalization (e.g., with PEG) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Further Functionalization (e.g., with RGD) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Catalytic Roles and Applications of 3 Chloro 1 Propanethiol and Its Derivatives

Design of Metal-Thiolate Catalysts

The foundation of many catalytic applications for 3-Chloro-1-propanethiol lies in its ability to form stable metal-thiolate complexes. The thiol (-SH) group serves as an excellent anchor for a wide range of metals, while the chloro- group provides a reactive site for further functionalization or immobilization onto supports.

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, catalysts and reactants exist in the same phase, which can lead to high efficiency and selectivity. Platinum complexes incorporating this compound ligands, such as [Pt(this compound)2]2+, have been investigated for their potential catalytic properties in organic synthesis. ontosight.ai While homogeneous systems offer high product yields, a significant drawback is the often-difficult separation of the catalyst from the reaction products for reuse. rsc.org

Heterogeneous Catalytic Systems

To overcome the separation challenges of homogeneous catalysis, this compound is extensively used as a linker to immobilize catalytic species onto solid supports, creating robust heterogeneous catalysts.

A prominent application involves its use in the functionalization of porous materials. For instance, it can be attached to hybrid porous polymer monoliths via a thiol-ene addition reaction. rsc.orgnih.gov This modified surface can then be used to chelate metal catalysts, such as palladium, for use in reactions like Suzuki-type cross-coupling. rsc.orgnih.govjku.at The resulting catalysts are employed in flow-through microreactors, which allow for continuous operation and efficient mass transfer. rsc.org

Similarly, this compound is used to modify dendritic mesoporous silica (B1680970) nanospheres (DMSNs) to support gold nanoparticles. chemrxiv.org The thiol groups strongly bind to the gold, preventing sintering at high temperatures and enhancing the catalyst's lifetime in gas-phase oxidation reactions. chemrxiv.org Another approach involves the functionalization of periodic mesoporous organosilica (PMO). mdpi.comresearchgate.net The material can be modified via a Grignard reaction involving this compound to introduce thiol groups, which can then be oxidized to sulfonic acid groups, creating a solid acid catalyst. mdpi.comresearchgate.net

Catalysis in Environmental Processes

Thiol-based catalysts, including those derived from this compound, are increasingly studied for their potential in environmental remediation and sustainable chemical production.

Self-assembled monolayers (SAMs) formed from thiolates on metal surfaces are a key area of this research. These ultra-thin layers can modify the electronic properties and selectivity of metal electrodes for electrochemical reactions. Thiolate SAMs have been specifically investigated for their role in the selective catalysis of the CO2 reduction reaction (CO2RR) and the nitrogen reduction reaction (NRR). acs.orgresearchgate.netnsf.govresearchgate.net By controlling the surface environment, these modified electrodes can steer the reaction towards desired products and improve efficiency. nsf.gov

Furthermore, derivatives of this compound have been used to create catalysts for CO2 fixation. Polyhedral oligomeric silsesquioxane (POSS) nanocages can be functionalized by reacting their vinyl groups with this compound. rsc.org The resulting chloro-terminated arms are then reacted to form imidazolium (B1220033) salt peripheries. This nanostructure acts as an efficient catalyst for the cycloaddition of CO2 to epoxides, converting CO2 into valuable cyclic carbonates. rsc.org

Mechanism of Catalytic Action and Structure-Activity Relationships

Understanding the relationship between a catalyst's structure and its activity is crucial for designing more efficient systems. catalysis.blog For thiol-based catalysts, the reactivity is heavily influenced by the properties of the sulfur atom and its interaction with the metal center or support.

The catalytic mechanism often involves the thiol group acting as a nucleophile. nih.govnih.gov In many enzymatic and synthetic systems, the deprotonated form of the thiol, the thiolate anion (R-S⁻), is the active species. nih.gov The pKa of the thiol is therefore a critical parameter, as a lower pKa means a higher concentration of the more reactive thiolate at a given pH. nih.gov

In the context of supported catalysts, the thiol group acts as a robust anchor. For example, in gold nanoparticles supported on thiol-modified silica, the strong Au-S bond is credited with stabilizing the nanoparticles and preventing deactivation. chemrxiv.org In palladium catalysts immobilized on functionalized polymers, the thiol-derived linker ensures the metal remains bound to the support during the catalytic cycle. rsc.org

Structure-activity relationship (SAR) studies investigate how changes in the catalyst's molecular structure affect its performance. catalysis.blog For instance, in the ring-opening polymerization of ε-caprolactone using rare earth catalysts and a thiol initiator, the nature of the ligands on the metal and the metal itself significantly impacts the reaction's chemoselectivity and the fidelity of the thiol end-group on the resulting polymer. rsc.org Similarly, the electrochemical stability of thiolate SAMs—a key factor in their catalytic utility—is dependent on the metal substrate, the structure of the thiol's tail group, and the pH of the electrolyte. acs.org

Regeneration and Stability of Thiol-Based Catalysts

The long-term stability and potential for regeneration are critical for the practical application of any catalyst. Thiol-based systems exhibit unique characteristics in this regard.

Regeneration: In many catalytic processes, particularly redox reactions, the thiol group can be oxidized, for example, to a disulfide (R-S-S-R). nih.govwikipedia.org The ability to regenerate the active thiol form is essential for a sustained catalytic cycle. In biological systems, enzymes like glutaredoxin and thioredoxin, fueled by cellular reductants, are responsible for recycling oxidized thiols. nih.govnih.gov In synthetic systems, similar principles apply. For example, supported copper catalysts featuring thiol groups can be reactivated after a catalytic run. The regeneration process can involve the reduction of oxidized disulfide species back to their active thiol forms, restoring the catalyst's activity for subsequent cycles. rsc.org

Stability: The stability of the metal-sulfur bond is a defining feature of these catalysts. The electrochemical stability of thiolate self-assembled monolayers on metal surfaces like gold, platinum, and copper has been systematically studied. acs.orgresearchgate.net The potential window in which these monolayers remain intact is influenced by several factors:

Metal Substrate: The strength of the metal-sulfur bond varies, with the reductive stability of thiolate SAMs following the trend Au < Pt < Cu. acs.org

Molecular Structure: The stability increases with the length of the thiol's alkyl chain. acs.org

Environmental Conditions: The stability limits are also dependent on the pH of the surrounding electrolyte. acs.org

For supported nanoparticles, the thiol modification provides exceptional stability. Gold catalysts on thiol-modified dendritic mesoporous silica demonstrated an unprecedented lifetime of up to 820 hours in the gas-phase oxidation of benzyl (B1604629) alcohol at 250 °C, attributed to the strong stabilization of the gold nanoparticles by the thiol ligands. chemrxiv.org

Biological and Biomedical Research Relevance Through Synthesis

Precursor in Pharmaceutical Synthesis and Drug Discovery

The unique structure of 3-chloro-1-propanethiol makes it a valuable precursor in the synthesis of pharmaceutically relevant compounds. It facilitates the introduction of a sulfur-containing linker, which can be crucial for the biological activity and metabolic stability of a drug molecule.

The development of stereoselective synthesis methods is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs), as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound and its close structural analogs are utilized in the synthesis of key chiral intermediates.

A notable example involves the enzymatic synthesis of optically active (1S)-3-chloro-1-(thien-2-yl)-propan-1-ol. google.com This chiral alcohol is a precursor for the synthesis of duloxetine, an antidepressant drug. The process uses an alcohol dehydrogenase from the genus Thermoanaerobacter to reduce the corresponding ketone, 3-chloro-1-(thien-2-yl)-propan-1-one, with high enantioselectivity. google.com The reaction yields the (1S)-enantiomer with an enantiomeric excess (ee) of 95%. google.com

Similarly, chiral chloropropanol (B1252657) derivatives, such as (R)-3-chloro-1,2-propanediol, are critical building blocks for various pharmaceuticals. google.comresearchgate.net For instance, (R)-3-chloro-1,2-propanediol is a key starting material for the synthesis of L-Carnitine and the enantiopure beta-blocker (S)-Moprolol. researchgate.net The synthesis of these chiral synthons often involves asymmetric catalysis, highlighting the importance of chloro-substituted propane (B168953) structures in accessing single-enantiomer drugs. google.comresearchgate.net

Table 1: Synthesis of Chiral Intermediates

| Chiral Intermediate | Precursor/Related Structure | Method | Application |

| (1S)-3-chloro-1-(thien-2-yl)-propan-1-ol | 3-chloro-1-(thien-2-yl)-propan-1-one | Enzymatic reduction (Alcohol Dehydrogenase) | Precursor for Duloxetine |

| (R)-3-chloro-1,2-propanediol | (±)-epichlorohydrin | Hydrolytic kinetic resolution | Precursor for L-Carnitine, (S)-Moprolol |

This compound is a starting material for the synthesis of new chemical entities with potential therapeutic value. Its ability to react with various nucleophiles allows for the creation of diverse molecular libraries for drug screening.

One area of research is in the development of novel analgesics. 3-(Dimethylamino)-1-propanethiol, which can be synthesized from this compound via nucleophilic substitution with dimethylamine, has been investigated for its analgesic properties. Derivatives of this compound have shown promise in providing pain relief, suggesting a potential pathway for developing new pain management drugs.

Furthermore, this compound has been employed to modify existing drugs to improve their properties. In one study, the antiarrhythmic drug amiodarone (B1667116) was conjugated with this compound. This "thiolation" creates a reactive handle on the drug molecule, enabling it to be linked to a cardiomyocyte-targeting peptide for potential targeted delivery to the heart, which could enhance efficacy and reduce systemic side effects.

Probing Biochemical Pathways and Interactions

The thiol group of this compound is a key functional group for probing biochemical systems. Thiols are known to interact with various biological molecules, most notably by forming disulfide bonds with cysteine residues in proteins. This reactivity allows for the design of chemical probes to study protein function, identify drug targets, and elucidate biochemical pathways.

Derivatives of this compound can be designed as molecular probes. For example, 3-(dimethylamino)-1-propanethiol, synthesized from its chloro-precursor, can modulate the activity of thiol-containing enzymes. Its thiol group can form covalent bonds with electrophilic centers in proteins, thereby altering their function. This makes such compounds useful tools for studying enzyme inhibition and redox modulation in biological systems.

The general strategy of using thiol-reactive groups for bioconjugation is well-established. Maleimide-based probes, for instance, are widely used to selectively react with thiol groups of cysteine residues in proteins under physiological conditions. nih.govresearchgate.net This reaction is often used to attach fluorescent tags or other labels to proteins for imaging and tracking purposes. By analogy, this compound can be incorporated into more complex molecules designed to act as specific probes. After reacting with a target biomolecule, the chloro- end can be used for further chemical modification, creating a bifunctional linker for studying molecular interactions.

Biomedical Materials Development (e.g., Bioconjugation, Drug Delivery Scaffolds)

The development of advanced biomedical materials for applications such as drug delivery, tissue engineering, and diagnostics is a rapidly growing field. This compound is a valuable reagent in this area due to its ability to functionalize surfaces and form self-assembled monolayers, particularly on noble metal nanoparticles.

The high affinity of sulfur for gold and silver makes this compound an excellent choice for modifying the surface of nanoparticles. Researchers have used it to coat silver (AgNPs) and gold (AuNPs) nanoparticles. google.com In this process, the thiol group binds covalently to the nanoparticle surface, while the chloro group remains exposed on the outer shell. This terminal chlorine atom then serves as a reactive site for the subsequent covalent attachment of other molecules, such as PEGylated porphyrins, to create multifunctional hybrid nanosystems for theranostic (therapeutic and diagnostic) purposes. google.com

These functionalized nanoparticles can be used as drug delivery scaffolds. For example, a study demonstrated a three-step process to create a hybrid system where silver nanoparticles were first coated with this compound, and then a PEGylated porphyrin derivative was attached. google.com The resulting nanomaterial combines the bactericidal properties of silver with the features of porphyrins, with the PEG chains enhancing stability and providing "stealth" properties to evade the immune system. google.com Similar work has been done with gold nanoparticles, using this compound as a coupling agent to create organic/inorganic hybrid systems for drug delivery.

Beyond nanoparticles, this compound is used in the synthesis of porphyrin derivatives intended for bioconjugation. nih.gov It can react with activated porphyrin rings to introduce a thiol-containing side chain, which provides a reactive handle for conjugation to biomolecules or materials. nih.gov This approach is valuable for developing new photosensitizers for photodynamic therapy that can be targeted to specific cells or tissues.

Table 2: Applications in Biomedical Materials

| Application | Material/System | Role of this compound | Research Finding |

| Theranostics | Silver Nanoparticles (AgNPs) | Covalent coating/coupling agent | Functionalizes AgNPs to allow attachment of PEGylated porphyrins, creating a hybrid system with bactericidal and photothermal properties. google.com |

| Drug Delivery | Gold Nanoparticles (AuNPs) | Covalent coating/coupling agent | Creates a functionalized surface on AuNPs for the assembly of PEGylated porphyrins, forming a stable hybrid system. |

| Bioconjugation | Porphyrin Derivatives | Nucleophilic reagent | Reacts with pentafluorophenyl-containing porphyrins to introduce a reactive thiol group for further functionalization and conjugation. nih.gov |

| Functional Nanomaterials | Octasilsesquioxane Nanohybrids | Radical addition reagent | Reacts with vinyl groups on a POSS core to create an octa-functionalized nanohybrid with chloro-terminated arms for further chemical modification. |

Analytical Methodologies for Characterization and Detection of 3 Chloro 1 Propanethiol

Advanced Spectroscopic Characterization

Spectroscopic methods provide foundational information regarding the molecular structure, functional groups, and electronic properties of 3-Chloro-1-propanethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound by providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the thiol group (-CH₂SH) are expected to appear as a triplet, shifted downfield due to the deshielding effect of the sulfur atom. The protons on the carbon bearing the chlorine atom (-CH₂Cl) would also likely present as a triplet, further downfield due to the strong electron-withdrawing nature of chlorine. The central methylene group (-CH₂-) would exhibit a more complex multiplet pattern, specifically a pentet or quartet of triplets, arising from coupling to the adjacent methylene protons. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing three distinct signals corresponding to the three carbon atoms in the propyl chain. The carbon atom bonded to the chlorine atom is expected to have the most downfield chemical shift, followed by the carbon atom bonded to the sulfur atom. The central carbon atom would have the most upfield chemical shift. biointerfaceresearch.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity (predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (-CH₂SH) | ~2.6-2.8 | Triplet | ~25-35 |

| C2 (-CH₂-) | ~1.9-2.1 | Pentet | ~30-40 |

| C3 (-CH₂Cl) | ~3.6-3.8 | Triplet | ~45-55 |

| -SH | Variable (e.g., 1.3-1.6) | Singlet (broad) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic, albeit weak, absorption band for the S-H stretching vibration in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear as strong absorptions in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibration typically gives rise to a strong band in the fingerprint region, generally between 600 and 800 cm⁻¹. Other important vibrations include the CH₂ scissoring (~1400-1450 cm⁻¹) and C-S stretching (~600-700 cm⁻¹) modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H and C-S stretching vibrations, which can be weak in the IR spectrum, often produce more intense signals in the Raman spectrum. The C-Cl stretch is also readily observable.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| S-H Stretch | 2550-2600 | IR, Raman |

| C-H Stretch (sp³) | 2850-3000 | IR, Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

| C-S Stretch | 600-700 | IR, Raman |

| CH₂ Bend | ~1400-1450 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aliphatic thiols, such as this compound, typically exhibit weak absorption bands in the ultraviolet region, corresponding to n → σ* transitions of the non-bonding electrons on the sulfur atom. For simple alkanethiols like propanethiol, a weak absorption maximum is observed around 220-240 nm. The presence of the chlorine atom is not expected to significantly shift this absorption into the visible region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization. The nominal molecular weight of this compound is approximately 110.61 g/mol . nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having about one-third the intensity of the M⁺ peak.

Common fragmentation pathways for this compound under electron ionization would likely include:

Alpha-cleavage: Loss of a chlorine radical (•Cl) to form a stable propylthiol cation.

Loss of the thiol group: Cleavage of the C-S bond to lose a •SH radical.

Cleavage of the carbon chain: Fragmentation of the propyl chain to yield smaller carbocations.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (predicted) | Fragment Ion (predicted) | Comments |

| 110/112 | [C₃H₇ClS]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern |

| 75 | [C₃H₇S]⁺ | Loss of Cl |

| 77 | [C₃H₆Cl]⁺ | Loss of SH |

| 47 | [CH₂SH]⁺ | Cleavage of the C-C bond |

| 41 | [C₃H₅]⁺ | Loss of HCl and SH |

Surface-Enhanced Raman Scattering (SERS) for Surface Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study the adsorption of molecules onto metal surfaces, typically gold or silver nanoparticles. The thiol group of this compound has a strong affinity for these noble metal surfaces, forming a self-assembled monolayer (SAM).

By analyzing the SERS spectrum, information about the orientation and interaction of the adsorbed this compound molecules with the metal surface can be obtained. For instance, changes in the vibrational frequencies of the C-S and S-H bonds upon adsorption can indicate the nature of the sulfur-metal bond. The enhancement of certain Raman bands can also provide insights into the orientation of the molecule relative to the surface. This technique is particularly valuable for understanding the interfacial behavior of this compound in applications such as surface functionalization and sensor development.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. The compound can be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane-based stationary phase, is typically suitable. The mass spectrometer allows for positive identification of the eluted compound based on its mass spectrum and fragmentation pattern. For trace analysis of volatile sulfur compounds, headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to pre-concentrate the analyte before GC-MS analysis. nih.govresearchgate.netmdpi.commdpi.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) can also be utilized for the analysis of this compound, especially when dealing with non-volatile matrices or when derivatization is preferred to enhance detection. Since aliphatic thiols lack a strong chromophore for UV-Vis detection, a pre-column derivatization step is often necessary. nih.govmdpi.com Reagents that react specifically with the thiol group to form a fluorescent or UV-absorbing product are commonly used. Reverse-phase HPLC with a C18 column is a common separation mode, using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Interactive Data Table: Chromatographic Methods for Thiol Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) |

| HPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis or Fluorescence (with derivatization) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of this compound, enabling both the assessment of its purity and its quantification in various matrices. The volatility of this compound makes it amenable to gas chromatographic separation, while mass spectrometry provides definitive identification and sensitive detection.

For the analysis, a gas chromatograph equipped with a capillary column, such as one with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), is typically used. The sample, dissolved in a suitable organic solvent, is injected into the heated inlet where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The temperature of the column is often programmed to increase over time to ensure the efficient elution of compounds with different boiling points.

Following separation in the GC column, the eluted molecules enter the mass spectrometer. In the ion source, they are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion and a series of fragment ions, which constitute a unique mass spectrum that serves as a molecular fingerprint. The mass analyzer, commonly a quadrupole, separates these ions based on their mass-to-charge ratio (m/z).